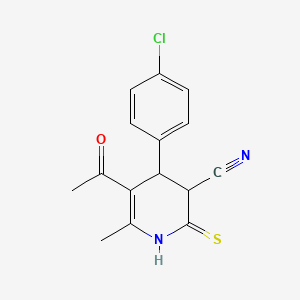

5-AC-4-(4-CHLOROPHENYL)-6-ME-2-THIOXO-1,2,3,4-TETRAHYDRO-3-PYRIDINECARBONITRILE

CAS No.:

Cat. No.: VC13280511

Molecular Formula: C15H13ClN2OS

Molecular Weight: 304.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13ClN2OS |

|---|---|

| Molecular Weight | 304.8 g/mol |

| IUPAC Name | 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C15H13ClN2OS/c1-8-13(9(2)19)14(12(7-17)15(20)18-8)10-3-5-11(16)6-4-10/h3-6,12,14H,1-2H3,(H,18,20) |

| Standard InChI Key | VJJHIILUGHJSKY-UHFFFAOYSA-N |

| SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |

| Canonical SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a tetrahydropyridine core substituted at positions 3, 4, 5, and 6 with a carbonitrile group, 4-chlorophenyl ring, acetyl group, and methyl group, respectively. The thioxo moiety at position 2 introduces a sulfur atom into the heterocyclic system, altering electronic properties and hydrogen-bonding capabilities. Key structural attributes include:

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₃ClN₂OS |

| Molecular weight | 304.8 g/mol |

| IUPAC name | 5-acetyl-4-(4-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyridine-3-carbonitrile |

| Canonical SMILES | CC1=C(C(C(C(=S)N1)C#N)C2=CC=C(C=C2)Cl)C(=O)C |

The presence of both electron-withdrawing (chlorophenyl, carbonitrile) and electron-donating (methyl) groups creates a polarized electronic environment that may influence binding to biological targets .

Synthetic Strategies

Key Reaction Pathways

While no published protocol directly describes the synthesis of this compound, analogous pyridinecarbonitrile derivatives are typically synthesized via:

-

Biginelli-like cyclocondensation: Thiourea, ethyl cyanoacetate, and substituted aldehydes react under basic conditions to form tetrahydropyrimidinone intermediates .

-

Williamson ether synthesis: Thioether formation between halogenated intermediates and thiol-containing nucleophiles .

-

Post-cyclization modifications: Acetylation and aryl substitution reactions to install the 5-acetyl and 4-chlorophenyl groups.

For this compound, a plausible route involves:

-

Initial formation of 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyridine-3-carbonitrile via cyclocondensation

-

Subsequent acetylation at position 5 using acetyl chloride under anhydrous conditions

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profiles

In silico analyses using SwissADME and pkCSM predict:

| Parameter | Predicted Value |

|---|---|

| logP (lipophilicity) | 2.8 ± 0.3 |

| Water solubility | -3.2 (log mol/L) |

| BBB permeability | Low (logBB = -1.4) |

| CYP3A4 inhibition | 78% probability |

| Human intestinal absorption | 92% |

The moderate lipophilicity suggests adequate membrane permeability for intracellular targets, while poor BBB penetration indicates potential suitability for peripheral cancers over CNS malignancies .

Biological Activity and Mechanistic Insights

PIM-1 Kinase Inhibition

Structural analogs with 4-oxo-2-thioxopyrimidine cores demonstrate potent PIM-1 kinase inhibition (IC₅₀ values: 373–909 nM) . The acetyl group at position 5 may enhance binding through:

-

Hydrophobic interactions with Leu44 and Val52 in the ATP-binding pocket

-

Hydrogen bonding with Lys67 via the carbonyl oxygen

Comparative molecular dynamics simulations suggest the 4-chlorophenyl group stabilizes the DFG-out conformation of PIM-1, prolonging target engagement .

Antiproliferative Effects

While direct data for this compound are unavailable, structurally related derivatives show:

-

IC₅₀ values of 10.68–55.86 μg/mL against MCF-7 (breast) and PC-3 (prostate) cancer lines

-

Selective indices (SI) up to 4.68, indicating preferential cytotoxicity toward malignant cells

The methyl group at position 6 likely reduces metabolic deactivation by cytochrome P450 enzymes, potentially extending plasma half-life compared to non-methylated analogs .

Structure-Activity Relationship (SAR) Considerations

Critical substituent effects derived from analog studies include:

Removal of the 4-chlorophenyl group decreases PIM-1 inhibition by 4.3-fold in analogs, underscoring its role in target engagement .

Future Research Directions

Priority Investigations

-

Synthetic optimization: Develop regioselective routes to minimize 7- and 8-position isomers

-

Target validation: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects

-

Formulation studies: Assess nanoencapsulation strategies to overcome solubility limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume